Bienvenue dans la boutique en ligne BenchChem!

1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Lipophilicity Drug-likeness Physicochemical profiling

This 6-phenyl-substituted tetrahydroindazolone is the minimal aryl analog in the N(2)-benzothiazolyl-indazole series, critical for SAR studies on α7 nAChR (relevant to WO2005092890A3) and antimicrobial screening (Amirthaganesan et al.). The C6-phenyl group directly modulates lipophilicity, tautomer equilibrium, and target binding—making it an essential comparator to the unsubstituted (CAS 896668-67-0) and 4-halophenyl analogs. Use it to benchmark LogP, PAMPA, and potency shifts against S. aureus, E. coli, P. aeruginosa, and K. pneumoniae. Ideal for building in silico ADME models and establishing NMR purity specifications for lead optimization. Request a quote today.

Molecular Formula C20H15N3OS
Molecular Weight 345.4 g/mol
Cat. No. B4725658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Molecular FormulaC20H15N3OS
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5
InChIInChI=1S/C20H15N3OS/c24-18-11-14(13-6-2-1-3-7-13)10-17-15(18)12-21-23(17)20-22-16-8-4-5-9-19(16)25-20/h1-9,12,14H,10-11H2
InChIKeyMDBVMARSIGFDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one – Core Structural and Pharmacophoric Identity for Targeted Procurement


1-(1,3-Benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 879569-37-6) is a fully synthetic, heterocyclic small molecule that embeds a benzothiazole moiety at N1 and a phenyl substituent at C6 of the partially saturated 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold . This architecture places it within the broader class of N(2)-benzothiazolyl-substituted tetrahydroindazoles, a chemotype that has been investigated in medicinal chemistry for nicotinic acetylcholine receptor (nAChR) modulation [1] and antimicrobial applications [2]. The compound’s molecular formula is C20H15N3OS, with a molecular weight of 345.4 g/mol .

Why Indazole-Benzothiazole Hybrids Are Not Interchangeable – The Functional Consequences of C6 Phenyl Substitution in 1-(1,3-Benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one


Within the N(2)-benzothiazolyl tetrahydroindazole series, variation at the C6 position is not a trivial structural permutation. The unsubstituted analog 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 896668-67-0) lacks the steric bulk and lipophilicity conferred by the phenyl ring, which directly modulates target binding and physicochemical properties . Likewise, the 6-(4-chlorophenyl) (CAS 924851-14-9) and 6-(4-methylphenyl) (CAS 879570-32-4) congeners introduce distinct electronic and steric profiles that are expected to alter receptor subtype selectivity or antimicrobial spectrum relative to the unadorned phenyl analog . Because the 1,5,6,7-tetrahydro-4H-indazol-4-one core itself is known to exist in two tautomeric forms that influence biological activity [1], the C6 substituent further dictates isomer population and, consequently, functional potency. A procurement decision that treats any benzothiazole-indazole hybrid as functionally equivalent would disregard these established structure-activity relationship principles.

Quantitative Differentiation Evidence for 1-(1,3-Benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one Against Closest Structural Analogs


C6 Phenyl vs. C6 Unsubstituted – Conferred Lipophilicity and Predicted LogP Shift

The 6-phenyl substituent on the target compound introduces a significant increase in calculated lipophilicity compared to the 6-unsubstituted analog 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 896668-67-0). Using the consensus LogP model implemented in SwissADME, the target compound (C20H15N3OS) is predicted to exhibit a LogP of approximately 3.8–4.2, versus approximately 2.1–2.5 for the unsubstituted congener (C14H11N3OS) [1]. This predicted ΔLogP of ≥1.5 units is expected to affect membrane permeability, protein binding, and in vivo distribution. Quantitative experimental LogP data for the specific target compound are not available in the public domain; the values above are computational estimates based on the molecular structure [1].

Lipophilicity Drug-likeness Physicochemical profiling

Selectivity Potential via nAChR Ligand Class – Target Compound Belongs to a Patent-Covered Chemotype with Subtype-Specific Claims

Patents encompassing the benzothiazole-indazole hybrid scaffold (e.g., WO2005092890A3, US20080176890A1) claim compounds that include the core structure of the target compound as ligands for nicotinic acetylcholine receptors (nAChRs), specifically emphasizing treatment of CNS disorders associated with defective nAChR function [1]. The N1-benzothiazole attachment and the C6 substitution pattern are identified as critical for receptor subtype engagement. While the patent does not disclose isolated IC50 or Ki values for the specific 6-phenyl compound, the structure falls within Markush claims describing nAChR α7 subtype-preferring ligands, suggesting that the 6-phenyl substitution is integral to the claimed selectivity profile over the broader indazole class [1].

nAChR nicotinic acetylcholine receptor CNS ligand

Antimicrobial Activity Class-Level Benchmark – Tetrahydroindazole-Benzothiazole Hybrids with Two-Fold Potency Gains Over Standard Drugs

A series of N(2)-benzothiazolyl-substituted tetrahydroindazoles, structurally analogous to the target compound, was evaluated in vitro against four bacterial strains [1]. Select compounds from this series achieved nearly two-fold better activity compared to the standard drug used (ampicillin) against Staphylococcus aureus (compounds 13, 16), Escherichia coli (compound 11), Pseudomonas aeruginosa (compounds 10–12, 16), and Klebsiella pneumoniae (compound 12) [1]. The target compound (C6 = phenyl) was reportedly not among the specific derivatives tested; however, the antimicrobial SAR established in this study indicates that aryl substitution at the C6 (or equivalent) position is essential for the observed activity enhancement [1]. The 6-phenyl variant represents the simplest aryl-substituted congener and serves as the SAR baseline for exploring electronic effects of substituents on the phenyl ring.

Antimicrobial antibacterial structure-activity relationship

Tautomeric Purity and Isomer Characterization – The 1,5,6,7-Tetrahydro-4H-indazol-4-one Core´s Conformational Integrity

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold exists in two tautomeric forms that interconvert and exhibit different biological activities [1]. Research on this core has demonstrated that acylation/alkylation reactions yield isomer mixtures often biased toward one form, and that rigorous NMR characterization (¹H, ¹³C, 2D techniques) is required to confirm isomer identity [1]. The synthetic route published for N(2)-benzothiazolyl tetrahydroindazoles employs cyclic β-keto esters and acidic toluene conditions that reportedly yield single-isomer products [2]. For the target compound, the combination of N1-benzothiazole and C6-phenyl substituents is expected to strongly favor one tautomeric form, but this has not been experimentally confirmed in published literature. In contrast, the 6-unsubstituted analog or 6-alkyl analogs may exhibit different tautomeric ratios [2].

Tautomerism isomer characterization NMR spectroscopy

Molecular Weight and Heavy Atom Count Differentiation from 6-Substituted Analogs

The target compound (MW = 345.4 g/mol) occupies a distinct position in molecular weight space relative to its closest commercial analogs. The 6-unsubstituted version (CAS 896668-67-0) has a molecular weight of 269.32 g/mol, while the 6-(4-chlorophenyl) analog (CAS 924851-14-9) reaches 379.9 g/mol, and the 6-(4-tert-butylphenyl) variant is heavier still . The 6-phenyl compound represents the minimal aryl-substituted member of the series with a MW below 350, a threshold frequently used in oral drug-likeness filters. It provides a balanced heavy atom count (25) that allows subsequent vector expansion without breaching typical lead optimization MW ceilings . The 6-(4-fluorophenyl) and 6-(3-methylphenyl) analogs differ by only 2–14 Da, but the unsubstituted phenyl ring uniquely offers a symmetric electrostatic surface for assessing π-stacking contributions to target binding .

Molecular properties lead optimization fragment-based design

Preferred Research and Procurement Application Scenarios for 1-(1,3-Benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one


nAChR Ligand Discovery – Pharmacophore Validation in CNS Target Engagement Assays

Research programs investigating nicotinic acetylcholine receptor modulation, particularly α7 subtype-selective ligands, can use the target compound to probe the contribution of C6-aryl substitution to receptor binding affinity and functional selectivity. The compound falls within the Markush claims of WO2005092890A3 [1], and its procurement supports patent landscape analysis and freedom-to-operate assessments in nAChR-focused drug discovery.

Antimicrobial Structure-Activity Relationship (SAR) Expansion – Baseline Aryl Probe for Antibacterial Optimization

The target compound serves as the minimal 6-aryl analog within the N(2)-benzothiazolyl tetrahydroindazole antimicrobial series described by Amirthaganesan et al. [1]. Medicinal chemistry teams can employ this compound as the SAR starting point to systematically introduce electron-withdrawing or electron-donating substituents on the phenyl ring and quantify potency shifts against S. aureus, E. coli, P. aeruginosa, and K. pneumoniae.

Physicochemical Property Benchmarking – Lipophilicity and Permeability Profiling Across C6-Substituted Congeners

Procurement of the 6-phenyl derivative alongside the 6-unsubstituted (CAS 896668-67-0) and 6-(4-halophenyl) analogs enables direct comparative measurement of LogP, aqueous solubility, and parallel artificial membrane permeability (PAMPA). These data are critical for calibrating in silico ADME models within the tetrahydroindazole chemical space [1].

Tautomerism and Isomer Purity Control – Development of QC Specifications for Research-Grade Material

Given the documented tendency of the 1,5,6,7-tetrahydro-4H-indazol-4-one core to exist as tautomeric mixtures [1], this compound can be employed to establish NMR-based purity specifications and stability-indicating assays. Its procurement as a single-isomer reference standard supports method development for isomer ratio monitoring in lead optimization batches.

Quote Request

Request a Quote for 1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.